molecular formula C12H16F3NO4S B2408735 2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate CAS No. 2102412-94-0

2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

Cat. No. B2408735
M. Wt: 327.32
InChI Key: NICZBDMQDDKMBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate” is C12H16F3NO4S, and its molecular weight is 327.32 .

Scientific Research Applications

  • Synthesis of DNA-Dependent Protein Kinase Inhibitors

    • 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate is utilized as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This compound plays a critical role in the development of specific inhibitors for cancer therapy (Rodriguez Aristegui et al., 2006).
  • Studies on Sulfenamides and Anodic Oxidation

    • In a study exploring sulfenamides, the controlled potential electrolysis of N-(2-nitrophenylthio) amines including morpholine, reveals insights into anodic oxidation processes, which are significant in organic synthesis and industrial applications (Sayo et al., 1983).
  • Hydrogen Bonding in Proton-Transfer Compounds

    • Morpholine derivatives are studied for their hydrogen-bonding patterns in proton-transfer compounds. This research is important for understanding molecular interactions in various chemical systems (Smith et al., 2011).
  • Development of Neurokinin-1 Receptor Antagonists

    • Morpholine acetals have been structurally modified for the development of potent neurokinin-1 (hNK-1) receptor antagonists, which are significant in treating various disorders related to Substance P (Hale et al., 1998).
  • Synthesis of Heterocyclic Polymers

    • 1,3-diphthalimidobenzene derivatives, including morpholine derivatives, are potent reagents in the synthesis of heterocyclic polymers, used in various industrial applications (Kovalevsky et al., 1998).
  • Photophysical Characterization in Chemistry

    • Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine have provided valuable insights into the photophysical properties of chemical compounds, which are important in the field of materials science (Chin et al., 2010).
  • Continuous Synthesis and Purification

    • The coupling of flow reactors with chromatography modules, using morpholine in nucleophilic aromatic substitution reactions, demonstrates advancements in continuous synthesis and purification in chemical processing (O'Brien et al., 2012).
  • Analysis in Environmental Chemistry

    • Methods for determining aliphatic amines, including morpholine, in wastewater and surface water have been developed, which are crucial in environmental monitoring and protection (Sacher et al., 1997).
  • Development of Active Pharmaceutical Ingredients

    • The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate in the synthesis of Linezolid, an antibiotic, highlights the importance of morpholine derivatives in pharmaceutical manufacturing (Pereira et al., 2021).
  • Applications in Photopolymerization

    • Novel water-soluble photoinitiators, such as sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), have been developed for environmentally friendly photopolymerization processes (Kojima et al., 1998).

properties

IUPAC Name

4-methylbenzenesulfonic acid;2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-9-1-2-10-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICZBDMQDDKMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate

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